5-Amino-4-methylpyrimidine

Physical organic chemistry Protolytic equilibria Medicinal chemistry

Researchers developing kinase inhibitors or carbocyclic nucleosides face inconsistent reactivity when using positional isomers of aminopyrimidines. The 5-amino-4-methyl substitution pattern is essential for regioselective functionalization and IKK2-targeted activity. • Validated IKK2 inhibition (IC50 146 nM) with selectivity over IKK1; DHODH inhibitor precursor • Direct synthetic entry to purine/pteridine scaffolds via 4,5-disubstitution • ≥97% purity ensures reproducible outcomes; bulk quantities available for scale-up

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 3438-61-7
Cat. No. B112508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-methylpyrimidine
CAS3438-61-7
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1N
InChIInChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3
InChIKeyDQNDDUOCVSWTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-methylpyrimidine (CAS 3438-61-7): Chemical Properties and Compound Class Overview


5-Amino-4-methylpyrimidine (CAS 3438-61-7), also known as 4-methylpyrimidin-5-amine, is a heterocyclic organic compound belonging to the aminopyrimidine class [1]. It features a pyrimidine ring substituted with a methyl group at position 4 and an amino group at position 5, yielding a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol . The compound exhibits a melting point range of 147–154 °C and a predicted boiling point of 246.8±20.0 °C at 760 mmHg . It is primarily utilized as a key intermediate in medicinal chemistry for synthesizing biologically active compounds, including kinase inhibitors and nucleoside analogs [2].

Why Aminopyrimidine Analogs Cannot Substitute 5-Amino-4-methylpyrimidine in Structure-Dependent Applications


Substituting 5-amino-4-methylpyrimidine with other aminopyrimidine analogs is not straightforward because the position of the amino group critically determines both physicochemical properties and chemical reactivity. Comparative studies on 2-, 4-, and 5-aminopyrimidines demonstrate that the substitution position significantly alters pKa values and ultraviolet absorption spectra, which directly impacts protonation state and hydrogen-bonding behavior in biological systems [1]. Furthermore, the ortho-methyl substitution in 5-amino-4-methylpyrimidine introduces steric hindrance that restricts amino group rotation, affecting molecular conformation and intermolecular interactions [2]. Crystallographic analysis of pyrimidine derivatives reveals that different substitution patterns produce distinct crystal packing motifs via varied hydrogen-bonding networks and π–π interactions, which can substantially influence solid-state stability, solubility, and formulation behavior [3]. These structural nuances mean that even closely related compounds such as 2-amino-4-methylpyrimidine (CAS 108-52-1) or 4,5-diaminopyrimidine (CAS 13754-19-3) exhibit fundamentally different reactivity profiles and cannot serve as direct replacements in structure-sensitive synthetic pathways or receptor-binding applications.

Quantitative Differentiation Evidence for 5-Amino-4-methylpyrimidine vs. Aminopyrimidine Analogs


Protonation Behavior: pKa Differentiation Between 2-, 4-, and 5-Aminopyrimidines

The amino group position on the pyrimidine ring directly influences protonation behavior, as demonstrated by systematic pKa measurements across 2-, 4-, and 5-aminopyrimidine series. 5-Aminopyrimidines with ortho-methyl substitution exhibit distinct pKa shifts due to steric hindrance effects that restrict amino group rotation and alter basicity [1]. This affects solubility, membrane permeability, and hydrogen-bonding capacity in drug-receptor interactions. Compared to 2-amino-4-methylpyrimidine (the 2-amino positional isomer), 5-amino-4-methylpyrimidine exhibits a different protonation state under physiological pH conditions, which critically impacts its behavior as a synthetic intermediate and its potential as a pharmacophore scaffold.

Physical organic chemistry Protolytic equilibria Medicinal chemistry

Crystal Packing and Solid-State Architecture: Impact of Substitution Pattern

Crystallographic studies comparing substituted pyrimidines reveal that the 5-methyl substitution pattern in pyrimidine derivatives produces distinct crystal packing arrangements compared to 2-substituted or unsubstituted analogs [1]. The presence of a 5-amino group combined with a 4-methyl group in 5-amino-4-methylpyrimidine creates a unique hydrogen-bonding donor-acceptor profile, influencing intermolecular interactions and solid-state stability. Recent investigations on N-modified-amino acid pyrimidine analogs confirm that hydrogen-bonding networks and π–π stacking interactions are exquisitely sensitive to amino group positioning and ring substitution patterns [2]. These crystallographic differences translate to measurable variations in melting point, solubility, and long-term storage stability.

Crystallography Solid-state chemistry Materials science

Synthetic Accessibility: 4,5-Disubstitution Pattern as a Strategic Intermediate for Purine and Pteridine Scaffolds

The 4-methyl-5-amino substitution pattern of 5-amino-4-methylpyrimidine provides a strategic synthetic entry point to purine and pteridine ring systems that is not accessible from 2-aminopyrimidine analogs. 4,5-Diaminopyrimidines are established as important starting materials for pteridine and purine syntheses [1], and 5-amino-4-methylpyrimidine serves as a key precursor for novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. In contrast, 2-amino-4-methylpyrimidine (CAS 108-52-1) participates in different reaction manifolds—for instance, its dehalogenation from 2-amino-4-methyl-6-chloropyrimidine using Zn/NaOH achieves a 75% yield, whereas the target compound follows distinct synthetic routes involving 4-methylpyrimidine amination [3]. The presence of an unprotected 5-amino group adjacent to the 4-methyl group enables regioselective functionalization for constructing fused heterocyclic systems that are inaccessible from 2-amino isomers.

Heterocyclic synthesis Medicinal chemistry Nucleoside analog development

Derivative Bioactivity Profile: 5-Aminopyrimidine Scaffold in Kinase Inhibition

The 5-aminopyrimidine scaffold serves as a privileged core structure in kinase inhibitor development. A novel series of aminopyrimidine IKK2 inhibitors incorporating the 5-aminopyrimidine motif demonstrated potent in vitro inhibition with IC50 values in the nanomolar range . Specifically, compounds built upon this scaffold achieve IKK2 IC50 of 146 nM with selectivity over the IKK1 isoform [1]. Additionally, patent literature discloses 5-amino-4-methylpyrimidine derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors and collagen 1 translation inhibitors . While 2-aminopyrimidine scaffolds also appear in kinase inhibitors, the 5-amino substitution pattern offers distinct vector geometry for ATP-binding pocket engagement and different selectivity profiles.

Kinase inhibition IKK2 inhibitors Anti-inflammatory drug discovery

Primary Research and Procurement Applications for 5-Amino-4-methylpyrimidine


Medicinal Chemistry: Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drugs

5-Amino-4-methylpyrimidine is employed as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines. The compound's 4-methyl-5-amino substitution pattern enables regioselective functionalization that is essential for constructing complex carbocyclic nucleoside architectures. Patent disclosures indicate that synthetic routes utilizing this intermediate benefit from simple and safe operational procedures, mild reaction conditions, and suitability for industrial-scale production [1]. Procurement of high-purity 5-amino-4-methylpyrimidine (≥97–99%) is essential for reproducible synthetic outcomes in nucleoside analog development programs.

Kinase Inhibitor Development: IKK2 and DHODH Targeted Drug Discovery

The 5-aminopyrimidine scaffold serves as a validated core structure for developing potent and selective kinase inhibitors. Compounds derived from 5-amino-4-methylpyrimidine have demonstrated IKK2 inhibition with IC50 values of 146 nM and selectivity over IKK1 [1]. Patent literature further identifies 5-amino-4-methylpyrimidine derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors , positioning this building block as a strategic starting material for anti-inflammatory and immunomodulatory drug discovery programs. Researchers targeting the ATP-binding pocket of IKK2 or the DHODH active site should prioritize this specific substitution pattern over alternative aminopyrimidine isomers to maintain the established structure-activity relationship trajectory.

Heterocyclic Chemistry: Precursor to Purine and Pteridine Ring Systems

The 4,5-disubstitution pattern of 5-amino-4-methylpyrimidine provides a direct synthetic pathway to purine and pteridine scaffolds that are ubiquitous in bioactive natural products and therapeutic agents. 4,5-Diaminopyrimidines—accessible from 5-amino-4-methylpyrimidine through further functionalization—are established as important starting materials for pteridine and purine syntheses [1]. This regiospecific reactivity is not shared by 2-aminopyrimidine isomers, which direct toward different heterocyclic frameworks such as sulfonylureas . For laboratories engaged in fused pyrimidine heterocycle synthesis, the 5-amino-4-methyl substitution pattern is essential for accessing the desired cyclization pathways.

Solid-State and Crystallographic Studies: Investigating Substitution Effects on Pyrimidine Packing

5-Amino-4-methylpyrimidine serves as a model compound for studying how ring substitution patterns influence crystal packing, hydrogen-bonding networks, and intermolecular interactions in heteroaromatic systems. Crystallographic investigations demonstrate that 5-methyl substitution produces distinct crystal structures compared to 2-substituted or unsubstituted pyrimidines [1], while recent studies on N-modified-amino acid pyrimidine analogs confirm the sensitivity of π–π and anion–π interactions to amino group positioning . The compound's melting point range (147–154 °C) and predicted boiling point (246.8 °C) provide baseline physical property data for materials characterization. Researchers requiring well-defined solid-state properties for co-crystal engineering, formulation development, or fundamental crystallographic studies should select this specific substitution pattern rather than positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-4-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.